Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a thiazole-triazole core structure, which is significant in the development of various bioactive molecules. The compound's molecular formula is , with a molecular weight of approximately 418.49 g/mol .
The compound can be sourced from various chemical suppliers and databases, including BenchChem and Chemsrc, which provide detailed specifications such as purity, molecular weight, and structural information. Its CAS number is 887219-05-8, which uniquely identifies it in chemical databases.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the thiazolo-triazole moiety suggests potential anti-inflammatory and antimicrobial properties, making it a subject of interest in pharmaceutical research.
The synthesis of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate typically involves multi-step reactions that may include:
Technical details such as reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for obtaining high yields and purity .
The molecular structure of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate can be represented using various notations:
InChI=1S/C20H23FN4O3S/c1-3-15...
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)OC)O
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate can participate in several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is not fully elucidated but is hypothesized to involve:
Further studies are needed to clarify its precise biological mechanisms and therapeutic potential.
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, general observations include:
Key chemical properties include:
Relevant data include spectral data from techniques like Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS), which confirm its molecular integrity and purity during synthesis .
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate has potential applications in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5